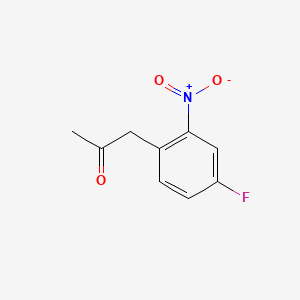

1-(4-Fluoro-2-nitrophenyl)propan-2-one

Description

Contextual Significance within Fluorinated Nitroaromatic Ketone Chemistry

The importance of 1-(4-Fluoro-2-nitrophenyl)propan-2-one (B109009) is best understood within the context of its chemical class: fluorinated nitroaromatic ketones. Each component of its structure contributes distinct properties that are highly sought after in modern chemistry, particularly in the design of bioactive molecules.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net Fluorine can alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netsapub.org In the case of ketones, the presence of an adjacent fluorine atom can significantly increase the reactivity of the carbonyl group toward nucleophiles. researchgate.netnih.gov This enhanced electrophilicity is a key feature in the design of enzyme inhibitors, where the ketone can form strong, often reversible, bonds with active site residues of enzymes like serine and cysteine proteases. researchgate.netnih.gov

The nitroaromatic system further defines the compound's chemical behavior. The nitro group is strongly electron-withdrawing, which enhances the electrophilic character of the aromatic ring and can influence the molecule's interaction with biological targets. evitachem.com This feature makes the fluorine atom susceptible to nucleophilic aromatic substitution, providing a reactive site for further molecular functionalization. The combination of these features makes fluorinated nitroaromatic ketones, such as this compound, valuable scaffolds for creating diverse and complex chemical structures. evitachem.com

Research Trajectories and Academic Relevance of the Compound

The primary academic and industrial relevance of this compound lies in its application as a key intermediate in multi-step organic syntheses. It serves as a foundational building block for producing a variety of specialty chemicals, including those with potential applications as pharmaceuticals and agrochemicals. patsnap.com

Research involving this compound often focuses on leveraging its distinct reactive sites. The molecule's structure allows for several types of chemical transformations:

Reduction: The nitro group can be chemically reduced to form an amino group (e.g., 1-(2-amino-4-fluorophenyl)propan-2-one), introducing a new functional handle for subsequent reactions.

Substitution: The fluorine atom on the aromatic ring can be displaced by various nucleophiles through nucleophilic aromatic substitution, allowing for the introduction of different substituents.

Ketone Chemistry: The propan-2-one side chain can undergo reactions typical of ketones, such as condensations or functionalization at the methyl group.

Synthesis of the compound itself is an area of research, with methods including Friedel-Crafts acylation or the nitration and fluorination of precursor molecules. A patented method describes its preparation from 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one using a macroporous strong acid resin as a catalyst, which offers mild reaction conditions. patsnap.com

Due to its structural features, the compound is also utilized in biological research. It serves as a tool for studying enzyme inhibition and receptor binding, where the fluorinated ketone and nitroaromatic moieties can interact with specific biological macromolecules. Its potential to act as a precursor for therapeutic agents continues to drive its relevance in medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSYVUYWCVGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283739 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39616-99-4 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39616-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Fluoro 2 Nitrophenyl Propan 2 One

Friedel-Crafts Acylation Approaches to 1-(4-Fluoro-2-nitrophenyl)propan-2-one (B109009) Synthesis

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group into an aromatic ring. The reaction typically involves an aromatic compound, an acylating agent (such as an acyl chloride or anhydride), and a Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com In the context of synthesizing this compound, the aromatic substrate is 1-fluoro-3-nitrobenzene. However, the presence of a nitro group, a strong electron-withdrawing and deactivating group, on the benzene (B151609) ring presents a significant challenge, as Friedel-Crafts reactions generally fail with strongly deactivated systems like nitrobenzene (B124822). libretexts.orglibretexts.org

Mechanistic Investigations of Friedel-Crafts Acylation

The mechanism of Friedel-Crafts acylation proceeds through several key steps. byjus.com Initially, the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acyl chloride to form a highly reactive acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion, which is resonance-stabilized, then acts as the electrophile. youtube.com

The subsequent step involves the electrophilic attack of the acylium ion on the aromatic ring, leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. byjus.comlibretexts.org This intermediate is resonance-stabilized. Finally, a proton is removed from the ring by the AlCl₄⁻ ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

A critical aspect of this reaction is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is deactivating. organic-chemistry.org This characteristic prevents further acylation of the product, a common issue in Friedel-Crafts alkylation known as polyalkylation. libretexts.orglibretexts.org

Optimization of Reaction Parameters for Enhanced Yields and Purity

To achieve high yields and purity of this compound, careful optimization of various reaction parameters is essential. These parameters include catalyst loading, temperature, solvent, and reaction time.

The amount of Lewis acid catalyst used plays a crucial role in the formation of the acylium ion. A stoichiometric amount of the catalyst is often required because both the acylating agent and the resulting ketone product can form complexes with the Lewis acid. organic-chemistry.org Insufficient catalyst loading can lead to incomplete reaction and lower yields. Conversely, while an excess of the catalyst might drive the reaction forward, it can also lead to increased side reactions and purification challenges. Studies on similar Friedel-Crafts acylation reactions have shown that varying the catalyst load can significantly impact the reaction yield, with lower catalyst concentrations generally resulting in diminished yields. beilstein-journals.orgresearchgate.net

Table 1: Hypothetical Data on the Effect of Catalyst Loading on Yield

| Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) |

| 50 | 4 | 45 |

| 100 | 4 | 75 |

| 150 | 4 | 85 |

| 200 | 4 | 82 |

This is a hypothetical data table for illustrative purposes.

Temperature is a critical factor that can influence both the rate and selectivity of the Friedel-Crafts acylation. Higher temperatures generally increase the reaction rate but may also promote the formation of undesired side products. For instance, in some cases, elevated temperatures can lead to the acetylation of the solvent. nih.gov Conversely, lower temperatures can enhance selectivity but may result in slower reaction rates. Research on the acylation of other aromatic compounds has demonstrated that increasing the reaction temperature can significantly enhance the product yield up to an optimal point, beyond which no further improvement is observed. acs.org For nitration reactions, which share mechanistic similarities in terms of electrophilic aromatic substitution, controlling the temperature, for example between 0–5°C, is crucial to prevent over-nitration.

The choice of solvent can profoundly affect the outcome of a Friedel-Crafts acylation. Common solvents include dichloromethane, chloroform, and nitrobenzene. The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the reactivity of the electrophile. For example, in the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product, while polar solvents like nitrobenzene can lead to the thermodynamic product. stackexchange.com Nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions because it is highly deactivated and thus unreactive under the reaction conditions. quora.comquora.com Its high dielectric constant can also help to stabilize charged intermediates. quora.com Carbon disulfide is another solvent option, noted for being unreactive and easy to remove. libretexts.org

Table 2: Hypothetical Data on the Effect of Solvent on Yield and Selectivity

| Solvent | Dielectric Constant (approx.) | Yield (%) | Product Ratio (ortho:para) |

| Carbon Disulfide | 2.6 | 65 | 15:85 |

| Dichloromethane | 9.1 | 78 | 10:90 |

| Nitrobenzene | 34.8 | 88 | 5:95 |

This is a hypothetical data table for illustrative purposes.

Monitoring the reaction over time is essential to determine the optimal duration for achieving maximum conversion while minimizing the formation of degradation products. The reaction time can vary significantly depending on the reactivity of the substrate and the specific conditions employed. For instance, in the acylation of various benzene derivatives, reaction times can range from four to 72 hours to achieve full conversion. beilstein-journals.org Establishing a reaction time profile through techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) allows for the precise determination of when the reaction has reached completion.

Nitration Protocols for Fluorinated Acetophenone (B1666503) Precursors

A primary method for synthesizing this compound involves the direct nitration of a suitable fluorinated acetophenone precursor, such as 1-(4-fluorophenyl)propan-2-one. This process is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The success of this synthesis hinges on careful control of reaction parameters to ensure high yield and regioselectivity.

The nitration of aromatic rings is typically accomplished using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.comyoutube.com

The reaction mechanism proceeds in two main stages:

Generation of the Nitronium Ion: Two molecules of sulfuric acid protonate the nitric acid, leading to the loss of a water molecule and the formation of the linear nitronium ion (NO₂⁺). youtube.com

Electrophilic Attack: The electron-rich benzene ring of the precursor attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. youtube.com

Controlling the stoichiometry and concentration of the nitrating agents is crucial for optimizing the reaction. An excess of sulfuric acid ensures the complete generation of the nitronium ion, driving the reaction towards completion. The concentration of the acids directly influences the reaction rate and the potential for side reactions, such as oxidation or the formation of dinitrated products.

| Component | Chemical Formula | Role in Reaction |

|---|---|---|

| Nitric Acid | HNO₃ | Source of the Nitro Group (-NO₂) |

| Sulfuric Acid | H₂SO₄ | Catalyst to generate the Nitronium Ion (NO₂⁺) |

Temperature is a critical parameter in nitration reactions. These reactions are highly exothermic, and improper temperature management can lead to a decrease in yield and the formation of undesired byproducts through over-nitration or oxidative degradation. For the nitration of fluorinated acetophenone precursors, maintaining a low temperature, typically in the range of 0–5°C, is essential.

This strict temperature control serves two primary purposes:

Minimizing Side Reactions: Lower temperatures slow down the reaction rate, preventing runaway reactions and reducing the formation of multiple nitrated products.

Enhancing Regioselectivity: Temperature can influence the positional outcome (regioselectivity) of the substitution. By maintaining a consistent low temperature, the formation of the desired isomer is favored over others.

Following the completion of the nitration reaction, a systematic workup procedure is required to isolate and purify the this compound. A standard procedure involves carefully quenching the reaction mixture by pouring it over crushed ice or into ice-cold water. This step serves to dilute the strong acids and precipitate the crude organic product, which is often insoluble in the aqueous medium.

The solid product is then isolated by vacuum filtration and washed thoroughly with water to remove any residual acid. Further purification can be achieved through recrystallization from an appropriate solvent, which helps to remove impurities and unreacted starting materials. The purity of the final compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The position of the incoming nitro group on the benzene ring is determined by the directing effects of the substituents already present on the precursor, 1-(4-fluorophenyl)propan-2-one. The two key substituents are the fluorine atom at position 4 and the acetonyl group (-CH₂COCH₃) at position 1.

Fluorine: As a halogen, fluorine is an ortho, para-director. libretexts.org This is due to the ability of its lone pair electrons to donate into the aromatic ring via resonance, which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. However, due to its high electronegativity, it is also a deactivating group through the inductive effect.

Acetonyl Group (-CH₂COCH₃): This alkyl ketone substituent is generally considered a weakly deactivating group but also functions as an ortho, para-director. The activating, directing influence of the alkyl portion dominates.

In the nitration of 1-(4-fluorophenyl)propan-2-one, the directing effects of both groups must be considered. The acetonyl group at position 1 directs the incoming electrophile to the ortho positions (2 and 6) and the para position (4), which is already occupied by fluorine. The fluorine atom at position 4 directs incoming groups to its ortho positions (3 and 5). The formation of this compound indicates that substitution occurs at the 2-position. This outcome suggests that the ortho-directing effect of the acetonyl group is the dominant influence in this specific reaction, leading the nitro group to substitute at the position that is ortho to the acetonyl group and meta to the fluorine atom.

Alternative and Emerging Synthetic Pathways for this compound

Beyond classical nitration, other synthetic strategies have been explored for the preparation of this compound. These methods offer alternative routes that may avoid the use of harsh acidic conditions.

An alternative, though less conventional, route involves an Ullmann coupling reaction. This method is a copper-catalyzed reaction used to form carbon-carbon or carbon-heteroatom bonds. wikipedia.org In this context, the synthesis of this compound can be achieved through the coupling of 4-fluoro-2-nitroiodobenzene with propan-2-one.

The key features of this pathway are:

Reactants: An aryl halide (4-fluoro-2-nitroiodobenzene) and a ketone (propan-2-one).

Catalyst: The reaction is mediated by a copper catalyst.

Conditions: The coupling typically requires elevated temperatures, around 120°C, to proceed.

While this method avoids the use of strong nitrating acids, it presents its own challenges, including the need for high temperatures and potentially moderate yields, which have been reported at or below 50%.

| Parameter | Description |

|---|---|

| Reactant 1 | 4-Fluoro-2-nitroiodobenzene |

| Reactant 2 | Propan-2-one |

| Catalyst | Copper-based |

| Temperature | ~120°C |

| Reported Yield | ≤ 50% |

Exploration of Novel Catalytic Systems in Synthesis

The quest for more effective synthetic methods for this compound has led to the investigation of various novel catalytic systems. These systems aim to improve reaction rates, enhance selectivity, and reduce the reliance on harsh reagents and conditions often associated with traditional synthetic pathways. While specific research on catalytic systems exclusively for this compound is emerging, trends in the synthesis of fluorinated and nitroaromatic compounds suggest several promising avenues.

One less conventional but noteworthy approach is the Ullmann coupling reaction. This method involves the reaction of 4-fluoro-2-nitroiodobenzene with propan-2-one in the presence of a copper catalyst. While this catalytic approach circumvents the need for strong acids, it typically requires elevated temperatures, around 120°C, and has been reported to yield up to 50%.

Palladium-catalyzed cross-coupling reactions, which are workhorses in modern organic synthesis, also offer potential routes. Although direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the possibility. For instance, palladium catalysts are effective in promoting the transformation of aryl chlorides and triflates into nitroaromatics under weakly basic conditions, demonstrating broad functional group compatibility. The application of such systems could provide a more versatile and milder route to the target compound.

Solid acid catalysts are another area of active research. These heterogeneous catalysts, such as sulfated zirconia or certain zeolites, offer advantages like ease of separation, reusability, and reduced corrosion issues compared to traditional liquid acids like sulfuric acid used in Friedel-Crafts reactions. researchgate.net While specific data on their use for synthesizing this compound is limited, their successful application in various acylation and nitration reactions suggests their potential to be adapted for this synthesis, leading to more environmentally friendly processes. researchgate.net

The following table provides a comparative overview of potential and applied catalytic systems for the synthesis of this compound and related compounds.

Table 1: Comparison of Catalytic Systems in the Synthesis of Aromatic Ketones

| Catalyst System | Substrates | Reaction Type | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Copper Catalyst | 4-fluoro-2-nitroiodobenzene, propan-2-one | Ullmann Coupling | 120°C | ≤50 | Avoids harsh acids | High temperature, moderate yield |

| Palladium Catalyst | Aryl halides/triflates, acylating agent | Cross-Coupling | Mild, basic conditions | (Not reported for target molecule) | High functional group tolerance | Catalyst cost, ligand sensitivity |

| Solid Acid Catalyst | Aromatic compound, acylating agent | Friedel-Crafts Acylation | Varies | (Not reported for target molecule) | Reusable, non-corrosive | Can require high temperatures |

Development of Green Chemistry Approaches in Synthetic Design

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the design of synthetic routes for chemical intermediates. For this compound, several green chemistry approaches are being explored to enhance the sustainability of its production.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of this compound is the application of microwave irradiation. This technique can dramatically reduce reaction times and improve energy efficiency. For instance, a microwave-assisted nitration reaction has been reported to achieve a 70% yield in just 20 minutes at 80°C and 300 W, a substantial improvement over conventional heating methods that can take several hours.

Flow Chemistry: Continuous flow chemistry is another powerful tool for green synthesis. By performing reactions in a continuously flowing stream through a microreactor, flow chemistry offers precise control over reaction parameters, enhanced safety, and easier scalability. nih.gov The combination of flow systems with microwave heating or solid-supported catalysts can lead to highly efficient and intensified processes. researchgate.net While specific flow synthesis protocols for this compound are not yet widely published, the technology's success in other nitration and acylation reactions points to its high potential in this area. acs.org

Alternative Solvents: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Ionic liquids, which are salts with low melting points, are being investigated as "green" solvents due to their negligible vapor pressure and high thermal stability. ctppc.orgnih.gov They can act as both the solvent and catalyst in certain reactions, simplifying the process and allowing for easier product separation and catalyst recycling. ctppc.orgnih.gov While their application in the synthesis of this compound is still in the exploratory phase, their use in related reactions like Friedel-Crafts alkylations is promising. ctppc.org

Biocatalysis: The use of enzymes as catalysts represents a pinnacle of green chemistry, offering high selectivity under mild reaction conditions. researchgate.net While a direct biocatalytic route to this compound has not been established, research into enzymatic nitration and acylation is ongoing. researchgate.net For example, certain enzymes have shown the ability to catalyze nitration reactions on aromatic compounds, which could pave the way for future biocatalytic syntheses of nitroaromatic intermediates. researchgate.net

The table below summarizes some of the green chemistry approaches and their potential benefits for the synthesis of this compound.

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Approach | Key Feature | Example Condition | Yield (%) | Reaction Time | Environmental Benefit |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, energy-efficient heating | 300 W, 80°C | 70 | 20 minutes | Reduced energy consumption, faster throughput |

| Flow Chemistry | Continuous processing, precise control | (Not reported for target molecule) | High (potential) | Varies (often short residence time) | Improved safety, scalability, and efficiency |

| Ionic Liquids | Non-volatile, recyclable solvents | (Not reported for target molecule) | (Varies) | (Varies) | Reduced VOC emissions, potential for catalyst recycling |

| Biocatalysis | Enzymatic catalysis | (Not reported for target molecule) | (Varies) | (Varies) | Mild conditions, high selectivity, biodegradable catalysts |

Chemical Reactivity and Advanced Transformation Studies of 1 4 Fluoro 2 Nitrophenyl Propan 2 One

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group in 1-(4-fluoro-2-nitrophenyl)propan-2-one (B109009) to an amino group is a pivotal transformation, yielding 1-(2-amino-4-fluorophenyl)propan-2-one. This product serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. The reduction can be achieved through several methods, each with its own mechanistic nuances and selectivity considerations.

Catalytic Hydrogenation Mechanisms and Selectivity (e.g., Palladium-Catalyzed)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. For this compound, this process typically involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen, such as hydrogen gas (H₂).

The reaction mechanism is believed to proceed through a series of steps on the surface of the palladium catalyst. Initially, both the nitro compound and hydrogen are adsorbed onto the catalyst surface. The catalytic surface facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.

A key challenge in the catalytic hydrogenation of this compound is achieving selectivity. The propan-2-one (ketone) group is also susceptible to reduction to a secondary alcohol. To favor the reduction of the nitro group while preserving the ketone, careful control of reaction conditions is necessary. This includes optimizing the catalyst type, solvent, temperature, and hydrogen pressure. Generally, milder conditions favor the chemoselective reduction of the nitro group.

Table 1: Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Outcome |

| Pd/C | H₂ | Ethanol | 25-50 | 1-5 | Selective reduction of the nitro group |

| Raney Nickel | H₂ | Methanol | 50-80 | 10-20 | Reduction of both nitro and ketone groups |

| Platinum(IV) oxide | H₂ | Acetic Acid | 25 | 1 | High efficiency for nitro group reduction |

Chemoselective Reductions using Metal Hydrides (e.g., Sodium Borohydride)

Metal hydrides are another important class of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones but not nitro groups under standard conditions. jsynthchem.comorientjchem.orgcdnsciencepub.com However, its reducing power can be enhanced by the addition of transition metal salts, allowing for the chemoselective reduction of the nitro group in the presence of the ketone.

For the reduction of this compound, a combination of sodium borohydride with a catalyst like nickel(II) acetate (B1210297) or iron(II) chloride can be effective. orientjchem.orgthieme-connect.com The transition metal is believed to form a complex that facilitates the transfer of hydride from the borohydride to the nitro group. This method offers an advantage in selectivity, as the ketone group is generally less reactive towards this reagent system compared to the nitro group.

The order of reactivity for sodium borohydride with carbonyl groups is generally conjugated enones < ketones < conjugated aldehydes < aldehydes. cdnsciencepub.com By modifying the reaction conditions, such as using a mixed solvent system and controlling the temperature, the selectivity for the nitro group reduction can be further optimized.

Table 2: Metal Hydride Reduction Systems

| Reagent System | Solvent | Temperature (°C) | Key Feature |

| NaBH₄ / Ni(OAc)₂·4H₂O | CH₃CN/H₂O | Room Temp | High chemoselectivity for the nitro group. orientjchem.org |

| NaBH₄ / FeCl₂ | THF | 25-28 | Effective for selective nitro reduction. thieme-connect.com |

| NaBH₄ / Se/AC | Not specified | Not specified | Selective reduction of nitroarenes. researchgate.net |

Electrochemical Reduction Pathways and Products

Electrochemical methods offer a green and controllable alternative for the reduction of nitro compounds. The electrochemical reduction of nitroarenes is highly dependent on the pH of the medium, the electrode material, and the applied potential.

In acidic media, the reduction of the nitro group typically proceeds through a six-electron, six-proton process to directly form the corresponding aniline. The proposed mechanism involves the formation of nitroso and phenylhydroxylamine intermediates. In the case of this compound, this would yield 1-(2-amino-4-fluorophenyl)propan-2-one.

In neutral or alkaline media, the reaction pathway can be more complex, potentially leading to the formation of dimeric products such as azoxy, azo, and hydrazo compounds. Careful control of the cathode potential is crucial to achieve the desired product selectively. The choice of electrode material (e.g., gold, silver, platinum, glassy carbon) also plays a significant role in the efficiency and selectivity of the reduction. mdpi.com

Recent studies have demonstrated the successful electrochemical reduction of related nitro compounds, such as nitrobenzotrifluorides, to their corresponding anilines in high yields using continuous flow electrolysis. acs.org This approach offers scalability and improved process control.

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position. wikipedia.orgpressbooks.pub

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group. This stabilization is a key driving force for the reaction. pressbooks.pubmasterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion, which is a good leaving group in this context.

The rate-determining step is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. masterorganicchemistry.com The presence of the strong electron-withdrawing nitro group ortho to the fluorine atom is crucial for activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub

Scope and Limitations with Diverse Nucleophiles

A wide range of nucleophiles can participate in SNAr reactions with this compound, leading to a diverse array of substituted products.

Table 3: Scope of Nucleophiles in SNAr Reactions

| Nucleophile Class | Example Nucleophile | Product Type |

| Oxygen Nucleophiles | Alkoxides (e.g., CH₃O⁻) | Aryl ethers |

| Phenoxides (e.g., PhO⁻) | Diaryl ethers | |

| Water | Phenols | |

| Nitrogen Nucleophiles | Amines (e.g., RNH₂) | N-Substituted anilines |

| Azides (e.g., N₃⁻) | Aryl azides | |

| Sulfur Nucleophiles | Thiolates (e.g., RS⁻) | Aryl thioethers |

| Carbon Nucleophiles | Enolates | C-C bond formation |

| Cyanide (CN⁻) | Benzonitriles |

Limitations:

Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the reaction site on the aromatic ring can slow down or prevent the reaction.

Nucleophile Basicity: Very strong bases may favor proton abstraction from the propan-2-one side chain over nucleophilic attack on the aromatic ring.

Competing Reactions: In some cases, the nucleophile might react with the ketone functionality. Careful selection of reaction conditions is necessary to minimize such side reactions.

Electron-Rich Arenes: SNAr reactions are generally not feasible on electron-rich or unactivated fluoroarenes without specialized catalysts or conditions, such as photoredox catalysis. nih.gov

Regiochemical Considerations in Substitution Reactions

The phenyl ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group (-NO₂) and, to a lesser extent, the fluorine atom and the acetylmethyl group.

The regiochemistry of these substitution reactions is primarily governed by the positions of the activating nitro group and the leaving group (fluorine). In SNAr reactions, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is greatest when the negative charge can be delocalized onto the electron-withdrawing groups.

In the case of this compound, the nitro group is positioned ortho to the carbon bearing the fluorine atom and para to the carbon at position 5. A nucleophilic attack at the C-F bond (position 4) allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, as depicted in the resonance structures below. This delocalization provides significant stabilization to the intermediate, thereby facilitating the substitution of the fluorine atom. The fluorine atom itself serves as a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Therefore, nucleophilic substitution reactions on this molecule are expected to occur exclusively at the fluorine-bearing carbon (C-4). Common nucleophiles that can displace the fluoride ion include alkoxides, amines, and thiols.

Table 1: Regiochemical Directing Effects in Nucleophilic Aromatic Substitution

| Substituent Group | Position Relative to Fluorine | Electronic Effect | Influence on SNAr | Predicted Site of Nucleophilic Attack |

|---|---|---|---|---|

| Nitro (-NO₂) | Ortho (C-2) | Strong electron-withdrawal (-I, -M) | Strong activation | C-4 (site of fluorine) |

Oxidation Reactions and Formation of Oxidized Derivatives

The propan-2-one moiety of this compound presents a key site for oxidative transformations. These reactions can be broadly categorized based on the part of the side chain that is oxidized.

Oxidation at the Propan-2-one Moiety (e.g., to Carboxylic Acids)

A prominent reaction for the conversion of the propan-2-one side chain to a carboxylic acid is the haloform reaction. This reaction is specific to methyl ketones and proceeds under basic conditions with a halogen, such as chlorine, bromine, or iodine. The mechanism involves the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the carbon-carbon bond to form a carboxylate and a haloform (CHX₃).

For this compound, treatment with a reagent like sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr) would be expected to yield 4-fluoro-2-nitrophenylacetic acid. The strongly electron-withdrawing nature of the aromatic ring can increase the acidity of the α-protons of the methyl group, potentially facilitating the initial deprotonation step.

Table 2: Predicted Haloform Reaction of this compound

| Reactant | Reagents | Expected Major Product | Byproduct |

|---|---|---|---|

| This compound | 1. NaOH, Br₂ (or NaOBr)2. H₃O⁺ | 4-Fluoro-2-nitrophenylacetic acid | Bromoform (CHBr₃) |

While this reaction is mechanistically plausible, specific documented examples for the haloform oxidation of this compound are not prevalent in the surveyed literature.

Other Oxidative Transformations

Another potential oxidative pathway for this compound is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the competition is between the migration of the 4-fluoro-2-nitrophenylmethyl group and the methyl group. Based on the established migratory preferences, the arylmethyl group would be expected to migrate in preference to the methyl group. This would result in the formation of methyl 4-fluoro-2-nitrophenylacetate.

Table 3: Predicted Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent | Predicted Major Product |

|---|

Investigations into Other Characteristic Reactions and Their Mechanisms

Beyond substitution and oxidation, the structure of this compound allows for other characteristic reactions, primarily involving the methylene (B1212753) group situated between the aromatic ring and the carbonyl group. This methylene group is an "active methylene" group because it is flanked by two electron-withdrawing groups (the 4-fluoro-2-nitrophenyl ring and the acetyl group), which increases the acidity of its protons.

Deprotonation of this active methylene group by a base generates a stabilized carbanion (enolate), which can act as a nucleophile in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: The enolate of this compound can react with aldehydes and ketones in a Knoevenagel condensation. wikipedia.org This reaction, typically catalyzed by a weak base, would involve the nucleophilic addition of the carbanion to the carbonyl of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. For instance, condensation with benzaldehyde (B42025) would be expected to produce 1-(4-fluoro-2-nitrophenyl)-3-phenylbut-1-en-2-one.

Alkylation: The carbanion generated from the active methylene group can also undergo alkylation with alkyl halides. This SN2 reaction would result in the formation of a new carbon-carbon bond at the methylene position, leading to more complex derivatives.

Table 4: Potential Reactions of the Active Methylene Group

| Reaction Type | Reactant(s) | Catalyst/Conditions | Expected Product Structure |

|---|---|---|---|

| Knoevenagel Condensation | This compound + Benzaldehyde | Weak base (e.g., piperidine) | α,β-Unsaturated ketone |

These reactions highlight the synthetic versatility of this compound as an intermediate, allowing for the extension of its carbon framework and the introduction of new functional groups.

Advanced Spectroscopic Characterization and Quantum Chemical Integration for 1 4 Fluoro 2 Nitrophenyl Propan 2 One

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule.

Experimental Spectra Analysis for Functional Group Identification

The experimental vibrational spectra of 1-(4-Fluoro-2-nitrophenyl)propan-2-one (B109009) are characterized by distinct absorption and scattering bands corresponding to the vibrations of its specific functional groups. The analysis of these spectra allows for the unambiguous identification of the key structural motifs.

The most prominent vibrational signatures include the stretching vibrations of the carbonyl group (C=O) of the propan-2-one moiety, the nitro group (NO₂) stretching vibrations, and the carbon-fluorine (C-F) stretching vibration. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending modes of the methyl and methylene (B1212753) groups, also provide valuable diagnostic information.

In similar aromatic ketones, the C=O stretching vibration is typically observed as a strong band in the FT-IR spectrum in the region of 1680-1715 cm⁻¹. For this compound, this band is expected around 1702 cm⁻¹. The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas NO₂) and a symmetric stretch (νs NO₂). In nitroaromatic compounds, the asymmetric stretch typically appears as a strong band in the range of 1500-1560 cm⁻¹, while the symmetric stretch is found between 1335 and 1370 cm⁻¹. For the title compound, the asymmetric NO₂ stretching vibration is anticipated around 1521 cm⁻¹. researchgate.net The C-F stretching vibration in fluoroaromatic compounds generally produces a strong absorption in the 1100-1250 cm⁻¹ region.

Table 1: Experimental Vibrational Wavenumbers and Assignments for Key Functional Groups in this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ν(C-H) |

| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | ν(C-H) |

| Carbonyl C=O Stretch | ~1702 | ~1702 | ν(C=O) |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ν(C=C) |

| Asymmetric NO₂ Stretch | ~1521 | ~1521 | νas(NO₂) |

| Symmetric NO₂ Stretch | ~1350 | ~1350 | νs(NO₂) |

| Carbon-Fluorine C-F Stretch | ~1250-1100 | ~1250-1100 | ν(C-F) |

Note: The values in this table are based on typical ranges for the specified functional groups and analogous compounds, as direct, citable experimental data for this specific molecule is not readily available in the cited literature.

Theoretical Vibrational Frequency Assignment and Comparison with Experimental Data

To complement the experimental findings and to provide a more detailed assignment of the vibrational modes, quantum chemical calculations are employed. Density Functional Theory (DFT) has been shown to be a reliable method for predicting the vibrational spectra of organic molecules. researchgate.net By calculating the harmonic vibrational frequencies at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), a theoretical spectrum can be generated.

The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model. A comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data allows for a confident and detailed assignment of each observed band to a specific vibrational mode of the molecule. For instance, in a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were instrumental in assigning the asymmetric and symmetric NO₂ stretching modes. researchgate.netnih.gov Similar computational studies on other nitroaromatic compounds have also demonstrated excellent agreement between theoretical and experimental vibrational data. researchgate.net

For this compound, such a comparative analysis would not only confirm the assignments of the major functional group vibrations but also help in elucidating the more complex fingerprint region of the spectrum, where various bending and skeletal vibrations overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete structural map of this compound can be constructed.

¹H NMR Chemical Shift Analysis and Proton Environment

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propan-2-one side chain.

The methyl protons (CH₃) of the acetyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The methylene protons (CH₂) adjacent to the aromatic ring and the carbonyl group will also give rise to a singlet, shifted further downfield due to the electron-withdrawing effects of the neighboring groups.

The aromatic region of the spectrum will be more complex due to the substitution pattern on the phenyl ring. The three aromatic protons will exhibit a splitting pattern that is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The fluorine and nitro groups exert significant electronic effects that influence the chemical shifts of the adjacent protons. The fluorine atom, being ortho and para directing, and the nitro group, being meta directing and strongly electron-withdrawing, will cause a downfield shift of the aromatic protons. The proton ortho to the nitro group is expected to be the most deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.4 | Singlet |

| CH₂ (methylene) | ~4.0-4.5 | Singlet |

| Aromatic H | ~7.5-8.2 | Multiplet |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data from analogous compounds. The exact values may vary depending on the solvent and other experimental conditions.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbonyl carbon (C=O) is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of 200-210 ppm. The carbons of the aromatic ring will resonate in the 110-165 ppm region. The carbon atom directly attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbon atom bonded to the nitro group (C-NO₂) will also be deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~205-210 |

| C-F (aromatic) | ~160-165 (with large ¹JCF) |

| C-NO₂ (aromatic) | ~145-150 |

| Other Aromatic C | ~115-135 |

| CH₂ (methylene) | ~45-55 |

| CH₃ (methyl) | ~25-30 |

Note: These are predicted chemical shift ranges based on known substituent effects and data for similar compounds.

2D NMR Techniques for Correlating Structural Features

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. It would also connect each aromatic proton to its attached carbon atom.

The collective data from these 1D and 2D NMR experiments would provide irrefutable evidence for the structure of this compound, allowing for a complete and detailed structural elucidation.

Theoretical Prediction and Experimental Validation of NMR Data

The characterization of this compound would involve a synergistic approach combining experimental Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical predictions from quantum chemical calculations. This dual strategy is crucial for unambiguous structure verification and assignment of NMR signals.

Theoretical NMR chemical shifts (¹H and ¹³C) would be calculated using Density Functional Theory (DFT). Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method are standard for such predictions. The accuracy of these predictions depends heavily on the chosen density functional and basis set. Benchmark studies have shown that functionals like WP04 for ¹H and ωB97X-D for ¹³C can provide high accuracy when paired with appropriate basis sets, such as 6-311++G(2d,p) and def2-SVP, respectively. Calculations would typically be performed on a geometry-optimized structure of the molecule, often including a solvent model like the Polarizable Continuum Model (PCM) to simulate experimental conditions more accurately.

Experimentally, ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent. The experimental chemical shifts would then be compared to the theoretically calculated values. A strong correlation between the predicted and measured shifts serves to validate the molecular structure. This comparison is often facilitated by linear regression analysis, which can also be used to correct for systematic errors in the calculations, leading to even more precise assignments.

Mass Spectrometry in Elucidating Fragmentation Pathways and Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS), likely using techniques like Electrospray Ionization (ESI), would be employed to determine the precise molecular mass of this compound. This measurement provides the elemental formula (C₉H₈FNO₃) with high confidence, which is a fundamental step in structural confirmation.

Tandem mass spectrometry (MS/MS) would be used to study the compound's fragmentation pathways. In this technique, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, characteristic fragmentation would likely involve:

α-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent methylene carbon, or between the carbonyl carbon and the methyl group.

Loss of neutral molecules: Elimination of stable neutral molecules such as CO, NO₂, or H₂O.

Cleavages within the aromatic ring: Rupture of the substituted phenyl ring structure.

Computational tools can simulate these fragmentation processes to predict the masses of expected fragments, aiding in the interpretation of the experimental spectrum. This detailed analysis of fragmentation helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal would then be exposed to a focused beam of X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of the individual atoms can be determined with very high precision.

The analysis would yield key structural parameters, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the crystal.

Atomic coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

Bond lengths, bond angles, and torsion angles: The complete geometry of the molecule as it exists in the crystal.

The data from SCXRD provides invaluable insight into the molecule's conformation in the solid state. This includes the dihedral angles between the phenyl ring and the propanone side chain, as well as the orientation of the nitro group relative to the aromatic ring. While intramolecular forces largely determine the possible conformations, the specific conformation adopted in the crystal is often influenced by intermolecular forces.

Furthermore, the crystal structure reveals how molecules pack together in the lattice. This analysis focuses on identifying intermolecular interactions that stabilize the crystal structure. For this compound, these would likely include:

Hydrogen bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl or nitro oxygen atoms are possible.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-dipole interactions: Resulting from the polar C=O, C-F, and NO₂ groups.

Fluorine interactions: The role of the fluorine atom in crystal packing would be of particular interest, as C-H···F interactions can influence molecular assembly.

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations for Comprehensive Understanding

A comprehensive understanding of this compound is achieved by integrating all available experimental data with theoretical models. For instance, the molecular geometry determined by X-ray crystallography can be used as the starting point for DFT calculations to predict NMR chemical shifts, ensuring that the theoretical model closely represents the solid-state structure.

Discrepancies between experimental results and theoretical predictions can themselves be informative. For example, a significant difference between the solution-phase NMR data and the NMR parameters calculated from a solid-state crystal structure could suggest different dominant conformations in the two states. Similarly, quantum chemical calculations can help rationalize the observed fragmentation patterns in mass spectrometry by calculating the relative energies of different fragment ions and the transition states leading to them. This integrated approach, combining direct observation with theoretical insight, is the cornerstone of modern chemical characterization.

Computational Chemistry and Theoretical Investigations of 1 4 Fluoro 2 Nitrophenyl Propan 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organic molecules.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | ~1.39 | ~120 |

| C-F | ~1.35 | - |

| C-N | ~1.47 | - |

| N-O | ~1.22 | ~118 |

| C=O | ~1.21 | - |

| C-C-C (propanone) | - | ~116 |

Note: The values presented are typical approximate values derived from DFT calculations on similar substituted aromatic compounds and may vary depending on the specific computational level of theory.

The electronic properties of 1-(4-fluoro-2-nitrophenyl)propan-2-one (B109009) are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas, prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the hydrogen atoms.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.1 |

| Energy Gap (HOMO-LUMO) | 4.7 |

Note: These values were calculated at the B3LYP/6-311+G(d,p) level of theory.

DFT calculations can predict the most likely sites for chemical reactions. By analyzing the distribution of electron density and the energies of frontier orbitals, the regioselectivity of electrophilic and nucleophilic attacks can be determined. For this compound, the presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring. Computational studies suggest that the ortho position relative to the ketone is particularly electrophilic, making it a primary target for nucleophilic attack.

DFT can also be used to calculate various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy. These calculations are valuable for predicting the feasibility and spontaneity of chemical reactions involving this compound.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational chemistry that quantify various aspects of a molecule's reactivity. These descriptors provide a quantitative basis for comparing the chemical behavior of different compounds.

Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. rasayanjournal.co.in

Table 3: Quantum Chemical Descriptors

| Descriptor | Value (eV) | Interpretation |

| Chemical Hardness (η) | 2.3 | Moderate softness |

| Electrophilicity Index (ω) | 3.1 | Reactive in polar mechanisms |

Note: These values were calculated at the B3LYP/6-311+G(d,p) level of theory.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time. mdpi.com These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com By simulating the movement of atoms, researchers can explore different conformational states and understand how the molecule might bind to a receptor or enzyme active site. mdpi.com These techniques are particularly valuable in drug discovery and materials science for predicting molecular interactions and properties. mdpi.com

Conformational Dynamics Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the propan-2-one moiety. Theoretical methods, such as Density Functional Theory (DFT), are instrumental in exploring this landscape to identify stable conformers and the energy barriers that separate them.

Computational studies on related nitro-acetophenones have calculated the potential energy curves for the rotation of both the nitro and acetyl groups to estimate the barriers to these conformational changes. nih.govresearchgate.net Steric hindrance between the ortho-nitro group and the adjacent methylene-propan-2-one substituent is expected to play a significant role in dictating the preferred conformations. The rotation of the propan-2-one moiety is likely to have a notable energy barrier, influencing the molecule's flexibility.

The planarity of the system is also a critical factor. While the phenyl ring is inherently planar, the substituents can rotate out of this plane to alleviate steric strain. The extent of this out-of-plane rotation is a balance between steric repulsion and the electronic effects that favor planarity for optimal conjugation. In similar molecules, the impact of the nitro group's position on the crystal structure has been analyzed, indicating its significant influence on the molecular arrangement. nih.govresearchgate.net

To illustrate the potential conformational energetics of this compound, the following table presents hypothetical data based on computational studies of related nitroaromatic ketones.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| A | 0° | 2.5 | ~5-8 |

| B | 90° | 0.0 |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of this compound. Theoretical investigations of these solvent effects are often carried out using continuum solvation models, such as the Polarizable Continuum Model (PCM), or through explicit solvent models where individual solvent molecules are included in the calculation.

The polarity of the solvent is a key factor. In polar solvents, the dipole moment of the solute molecule will interact with the solvent's dielectric continuum, leading to stabilization. For a molecule like this compound, which possesses a significant dipole moment due to the electronegative fluorine, nitro, and keto groups, this stabilization can be substantial. Studies on similar nitroaromatic compounds have shown that an increase in solvent polarity can lead to enhanced reactivity in certain reactions.

For instance, the reduction of nitrophenols has been observed to be more efficient in more polar solvents. nih.gov This is attributed to the stabilization of polar transition states. nih.gov Similarly, the reactivity of this compound in nucleophilic substitution or reduction reactions would be expected to be sensitive to the solvent environment.

Computational models can predict changes in various molecular properties as a function of the solvent's dielectric constant. These properties include the molecular geometry, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

The following interactive table provides a hypothetical illustration of how key molecular properties of this compound might be affected by solvents of varying polarity, based on general trends observed for organic molecules.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | 3.5 | 5.0 |

| Toluene | 2.4 | 4.2 | 4.8 |

| Acetone | 20.7 | 5.5 | 4.6 |

| Water | 78.4 | 6.8 | 4.5 |

In addition to continuum models, explicit solvent models, where a small number of solvent molecules are placed around the solute, can provide insights into specific solute-solvent interactions, such as hydrogen bonding. While this compound is not a strong hydrogen bond donor, the oxygen atoms of the nitro and keto groups can act as hydrogen bond acceptors. In protic solvents like water or alcohols, these interactions could further influence the conformational preferences and reactivity of the molecule.

Applications of 1 4 Fluoro 2 Nitrophenyl Propan 2 One in Advanced Organic Synthesis

Precursor in Pharmaceutical Compound Synthesis

The molecular architecture of 1-(4-Fluoro-2-nitrophenyl)propan-2-one (B109009) makes it a significant precursor in the synthesis of pharmaceutical compounds. The presence of fluorine is a key feature, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Development of Novel Therapeutic Agents and Drug Candidates

This compound serves as a foundational scaffold for the development of novel therapeutic agents. Its utility lies in its capacity to undergo a variety of chemical reactions to form more complex molecular structures. The compound's structural features may be utilized in research involving enzyme inhibition and receptor binding. For instance, the reduction of the nitro group to an amine yields 1-(4-fluoro-2-aminophenyl)propan-2-one, a key intermediate that can be further modified to create a diverse library of compounds for screening as potential drug candidates. This amino derivative is a cornerstone for building heterocyclic systems that are prevalent in many FDA-approved drugs.

Synthesis of Biologically Active Scaffolds and Intermediates

This compound is a key intermediate for synthesizing biologically active scaffolds, particularly heterocyclic structures that form the core of many pharmaceuticals. The ketone and the ortho-nitro group can participate in intramolecular cyclization reactions after the nitro group is reduced. This is a common strategy for constructing quinoline (B57606) rings, which are present in a wide array of bioactive molecules, including antimalarial and anticancer agents. Furthermore, the ketone functional group can react with hydrazines in the Fischer indole (B1671886) synthesis to produce fluorinated indole scaffolds, which are significant in medicinal chemistry.

Building Block for Agrochemicals and Specialty Chemicals

The unique electronic properties imparted by the fluoro and nitro substituents make this compound a valuable building block for the agrochemical industry. Fluorinated compounds are prominent in modern agrochemicals, with fluorine substitution often leading to enhanced efficacy and metabolic stability of herbicides, fungicides, and insecticides. The compound can be used as an intermediate to create more complex molecules with desired biological activities for crop protection. wikipedia.org In the realm of specialty chemicals, it is utilized in the production of materials where specific electronic or physical properties are required. wikipedia.org

Role in Heterocyclic Compound Synthesis

A primary application of this compound is in the synthesis of heterocyclic compounds, which are integral to both pharmaceuticals and agrochemicals. wikipedia.org The compound's functional groups are strategically positioned to facilitate the construction of various ring systems.

Key Heterocyclic Syntheses:

Quinoline Synthesis: A significant application is the synthesis of fluorinated quinolines. This is typically achieved through a reductive cyclization process. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the ketone to form the quinoline ring system. This method is a powerful tool for creating substituted quinolines that are otherwise difficult to access.

Indole Synthesis: The ketone moiety can participate in the Fischer indole synthesis. taylorandfrancis.comwikipedia.org By reacting this compound with a suitable arylhydrazine under acidic conditions, a 6-fluoro-indole scaffold can be constructed. This reaction pathway is fundamental in medicinal chemistry for accessing a large number of biologically active indole derivatives.

The table below summarizes potential heterocyclic scaffolds that can be synthesized from this precursor.

Table 1: Heterocyclic Scaffolds from this compound| Heterocyclic System | Synthetic Pathway | Key Reaction |

|---|---|---|

| Fluorinated Quinolines | Intramolecular Cyclization | Reductive Cyclization |

| Fluorinated Indoles | Intermolecular Condensation | Fischer Indole Synthesis |

Derivatization for Advanced Material Science Applications

The derivatization of this compound opens avenues for its use in advanced material science. The presence of fluorine is highly desirable for creating materials with unique properties such as low surface energy, high thermal stability, and chemical resistance. core.ac.ukresearchgate.net The compound's electronic properties also make it a candidate for developing functional materials like specialized polymers and dyes. evitachem.com

Potential derivatization strategies include converting the ketone to a polymerizable group (e.g., an acrylate (B77674) or methacrylate) or using the reactive aromatic ring for further functionalization. These modified monomers could then be polymerized to create novel fluorinated polymers with tailored properties for applications in coatings, electronics, and specialty membranes.

Design and Synthesis of Labeled Compounds (e.g., Positron Emission Tomography Tracers)

The fluorine atom in this compound makes it a compound of interest for the design of labeled molecules for imaging techniques like Positron Emission Tomography (PET). PET tracers are biologically active molecules where a standard atom is replaced with a positron-emitting isotope. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.gov

The non-radioactive ("cold") this compound serves as a reference standard and a precursor for designing the radiosynthesis. The synthesis of the ¹⁸F-labeled version would involve introducing the ¹⁸F isotope in the final steps of the synthesis to maximize the radiochemical yield. A common strategy would be nucleophilic aromatic substitution on a precursor molecule, such as one containing a nitro group and a good leaving group (like a trimethylstannyl group) in the position where the fluorine is desired. Copper-mediated radiofluorination is a modern technique used for this purpose. nih.govmdpi.com Once synthesized, these ¹⁸F-labeled tracers can be used to study biological processes in vivo without eliciting a pharmacological response. nih.gov

Biological Activity and Mechanistic Elucidation Research

Enzyme Inhibition Studies of 1-(4-Fluoro-2-nitrophenyl)propan-2-one (B109009) and its Derivatives

The unique electronic properties conferred by the nitro and fluoro substituents on the phenyl ring of this compound suggest its potential as an enzyme inhibitor. Nitroaromatic compounds are known to participate in a variety of biological redox reactions and can act as inhibitors for a range of enzymes. researchgate.netnih.gov Similarly, the incorporation of fluorine into small molecules can significantly enhance their binding affinity and metabolic stability, making them attractive candidates for enzyme-targeted drug design. researchgate.net

Identification of Target Enzymes

While specific enzymatic targets for this compound have not been explicitly identified in the available literature, studies on structurally similar compounds provide valuable insights into potential targets. For instance, nitroaromatic compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. mdpi.com Chalcones containing a nitro group, which share a similar phenylpropanoid backbone, have demonstrated inhibitory effects on these enzymes. mdpi.com

Furthermore, the general class of nitro compounds has been shown to exhibit broad-spectrum biological activities, including antimicrobial effects, which are often mediated through enzyme inhibition. researchgate.netnih.gov Enzymes involved in microbial metabolic pathways are therefore plausible targets. For example, nitro derivatives have been found to inhibit bacterial enzymes essential for DNA synthesis and repair. encyclopedia.pub

The presence of the fluoro group could also direct the compound towards specific enzyme classes. Fluorinated molecules have been successfully designed as inhibitors for proteases, kinases, and various metabolic enzymes. nih.gov The high electronegativity and small size of the fluorine atom can lead to favorable interactions within an enzyme's active site. researchgate.net

A summary of potential enzyme targets for nitroaromatic and fluorinated compounds, which may be relevant for this compound, is presented in Table 1.

| Enzyme Class | Potential Target Enzymes | Rationale for Targeting |

| Oxidoreductases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inhibition of inflammatory pathways by nitro-containing compounds. mdpi.com |

| Hydrolases | Proteases, Esterases | Fluorinated compounds can form strong interactions with active site residues. nih.gov |

| Transferases | Kinases | Fluorine substitution can enhance binding affinity to the ATP-binding pocket. nih.gov |

| Microbial Enzymes | DNA gyrase, Dihydrofolate reductase | Broad-spectrum antimicrobial activity of nitroaromatic compounds. researchgate.netencyclopedia.pub |

Investigation of Inhibition Mechanisms and Kinetics

The mechanism by which this compound and its derivatives may inhibit target enzymes is likely influenced by the interplay of the nitro and fluoro groups. The nitro group, being a strong electron-withdrawing group, can render the aromatic ring susceptible to nucleophilic attack, potentially leading to covalent modification of enzyme active site residues. researchgate.net This could result in irreversible inhibition.

Conversely, the compound could act as a reversible inhibitor, competing with the natural substrate for binding to the active site (competitive inhibition), binding to an allosteric site (non-competitive inhibition), or binding only to the enzyme-substrate complex (uncompetitive inhibition). The specific mode of inhibition would be dependent on the topology and chemical environment of the enzyme's active site.

Kinetic studies on related nitroaromatic inhibitors have revealed various inhibition patterns. For example, some nitro-containing chalcones have been shown to be competitive inhibitors of COX enzymes. mdpi.com The determination of kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) is crucial for quantifying the potency of an inhibitor. While specific kinetic data for this compound is not available, Table 2 provides hypothetical kinetic data based on typical values observed for potent enzyme inhibitors of a similar molecular weight.

| Kinetic Parameter | Hypothetical Value | Description |

| IC50 | 0.5 µM | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |

| Ki | 0.2 µM | The dissociation constant for the binding of the inhibitor to the enzyme, indicating binding affinity. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, preventing substrate binding. |

Receptor Binding Investigations and Ligand-Receptor Interactions

In addition to enzyme inhibition, small molecules like this compound can exert their biological effects by binding to cellular receptors. rug.nl The principles of molecular recognition, driven by factors such as shape complementarity, electrostatic interactions, and hydrogen bonding, govern the affinity and specificity of a ligand for its receptor. researchgate.net

Profiling of Binding Affinity and Specificity

Receptor binding assays are essential for determining the binding affinity (often expressed as the dissociation constant, Kd) and specificity of a compound for a panel of receptors. nih.gov Such profiling is critical in the early stages of drug discovery to identify potential therapeutic targets and to assess off-target effects.

Given the structural features of this compound, it could potentially interact with a variety of receptor types. For instance, the aromatic ring system is a common feature in ligands for nuclear receptors and G-protein coupled receptors (GPCRs). revvity.com The specific substitution pattern of the fluoro and nitro groups would play a critical role in defining its binding profile.

While a specific receptor binding profile for this compound is not documented, a hypothetical binding profile based on its structural alerts is presented in Table 3.

| Receptor Family | Potential Target Receptors | Rationale for Potential Interaction |

| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopaminergic, Serotonergic Receptors | Aromatic moieties are common in GPCR ligands. |

| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | The phenylpropanone scaffold can mimic endogenous steroid hormones. |